2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)-
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Overview
Description
2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- is a chemical compound with the molecular formula C9H12O4 It is an ester derivative of 2-pentynoic acid, featuring an acetyloxy group at the 4th position and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- typically involves the esterification of 2-pentynoic acid with ethanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the pentynoic acid moiety to a double or single bond.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various esters, amides.
Scientific Research Applications
2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive acetyloxy group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- involves its interaction with molecular targets through its reactive functional groups. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ethyl ester moiety can be hydrolyzed to release ethanol and the corresponding carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Pentenoic acid, 4-methyl-, methyl ester: Similar in structure but with a methyl group instead of an acetyloxy group.
2-Pentenoic acid, 4,5-dihydroxy-, ethyl ester: Contains hydroxyl groups instead of an acetyloxy group.
Uniqueness
2-Pentynoic acid, 4-(acetyloxy)-, ethyl ester, (4S)- is unique due to its combination of a triple bond, acetyloxy group, and ethyl ester moiety. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
645751-83-3 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl (4S)-4-acetyloxypent-2-ynoate |
InChI |
InChI=1S/C9H12O4/c1-4-12-9(11)6-5-7(2)13-8(3)10/h7H,4H2,1-3H3/t7-/m0/s1 |
InChI Key |
JYWFOAUTWODZBP-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C#C[C@H](C)OC(=O)C |
Canonical SMILES |
CCOC(=O)C#CC(C)OC(=O)C |
Origin of Product |
United States |
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